2,3-Dichloro-4-methylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

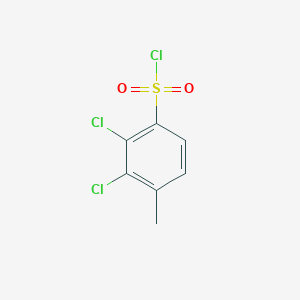

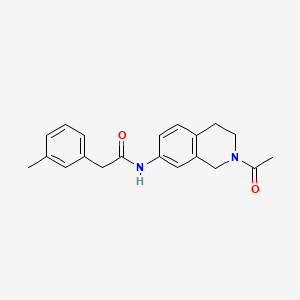

2,3-Dichloro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S . It has a molecular weight of 259.53 . This compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached to it.Scientific Research Applications

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Research by King et al. (1971) explores the chlorination of heterocyclic and acyclic sulfonhydrazones, which can yield various chlorinated organic compounds, including those involving sulfonyl chloride groups. This study indicates the potential use of 2,3-Dichloro-4-methylbenzenesulfonyl chloride in synthesizing heterocyclic systems and exploring the reactivity of chlorinated intermediates in organic synthesis King et al., 1971.

Reactivity of Free Chlorine Constituents Toward Aromatic Ethers

Sivey and Roberts (2012) assessed the reactivity of free chlorine constituents, such as Cl₂ and Cl₂O, towards aromatic ethers, revealing insights into the mechanisms of disinfection byproduct (DBP) formation. This study underscores the relevance of understanding the chemical behavior of chlorine-based compounds, like 2,3-Dichloro-4-methylbenzenesulfonyl chloride, in environmental chemistry and water treatment applications Sivey & Roberts, 2012.

Degradation of Azo Dyes in Advanced Oxidation Processes

Yuan et al. (2011) reported on the dual effects of chloride ions in the degradation of azo dyes using sulfate radical-based advanced oxidation processes. This research could imply applications for chlorinated compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in environmental remediation, particularly in enhancing the efficiency of dye degradation in wastewater treatment Yuan et al., 2011.

Synthesis and Characterization of Dye Intermediates

Bo (2007) focused on the synthesis and characterization of dye intermediates containing the sulfonamide linking group, demonstrating the utility of sulfonyl chloride derivatives in the preparation of complex dye molecules and intermediates. This research highlights the role of compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in the synthesis of materials with potential applications in the textile industry Bo, 2007.

Novel Synthesis Approaches

Du et al. (2005) presented a novel synthesis method for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, illustrating the broader scope of sulfonyl chloride derivatives in the synthesis of intermediates for pesticides and other agrochemicals. This study could suggest the potential for developing new synthetic routes using 2,3-Dichloro-4-methylbenzenesulfonyl chloride Du et al., 2005.

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a similar compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to store it locked up .

Mechanism of Action

Target of Action

Similar compounds, such as benzenesulfonyl chlorides, are known to react with amines, alcohols, and other nucleophiles . Therefore, it’s plausible that 2,3-Dichloro-4-methylbenzenesulfonyl chloride may also interact with these types of molecules.

Mode of Action

The mode of action of 2,3-Dichloro-4-methylbenzenesulfonyl chloride is likely through a nucleophilic substitution reaction . The sulfonyl chloride group is highly reactive and can be displaced by a nucleophile, such as an amine or alcohol, to form a sulfonamide or sulfonate ester, respectively .

properties

IUPAC Name |

2,3-dichloro-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBONOCXRFBBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methylbenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)

![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)

![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile](/img/structure/B2995003.png)